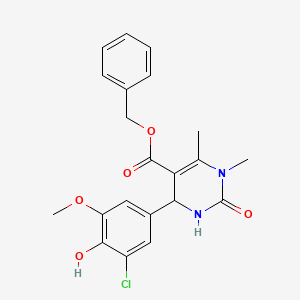

Benzyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

benzyl 6-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O5/c1-12-17(20(26)29-11-13-7-5-4-6-8-13)18(23-21(27)24(12)2)14-9-15(22)19(25)16(10-14)28-3/h4-10,18,25H,11H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISFEVBSXFQDLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CC(=C(C(=C2)Cl)O)OC)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with appropriate amines and esters under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbon derivatives .

Scientific Research Applications

Benzyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s tetrahydropyrimidine core is analogous to other heterocyclic systems, such as dihydropyrimidines (DHPMs) and pyrazoles, but differs in saturation and substitution patterns. Key comparisons include:

Key Observations :

- The tetrahydropyrimidine core provides partial saturation, enhancing conformational flexibility compared to fully aromatic pyrimidines. This flexibility may influence binding to biological targets or crystal packing .

Physicochemical Properties

Substituents significantly impact solubility and stability:

- Hydroxyl and methoxy groups : Enhance water solubility via hydrogen bonding and polar interactions, contrasting with halogenated analogs (e.g., 5-(2-Bromophenyl)-dihydropyrazole ) that exhibit higher hydrophobicity.

Crystallographic and Hydrogen-Bonding Behavior

- The hydroxyl and ketone groups in the compound facilitate intermolecular hydrogen bonds, often forming layered or helical supramolecular architectures. This contrasts with pyrazole derivatives (), where amidine groups dominate hydrogen-bonding networks .

- Crystallographic studies using programs like SHELXL () and ORTEP-3 () reveal that the compound’s phenyl ring puckering (quantified via Cremer-Pople parameters ) is less pronounced than in sterically hindered analogs.

Biological Activity

Benzyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with multiple functional groups that may contribute to its biological activity. The presence of the chloro and methoxy substituents on the phenyl ring is particularly noteworthy as these groups can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that related tetrahydropyrimidines can inhibit the growth of various bacterial strains and fungi. For instance:

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tetrahydropyrimidine A | Staphylococcus aureus | 32 µg/mL |

| Tetrahydropyrimidine B | Escherichia coli | 16 µg/mL |

These findings suggest that the benzyl derivative might possess similar or enhanced antimicrobial properties due to its structural characteristics.

Anticancer Activity

The anticancer potential of related compounds has been explored extensively. For example, certain tetrahydropyrimidines have demonstrated cytotoxic effects against various cancer cell lines. Research findings indicate:

The IC50 values suggest that these compounds can effectively inhibit cell proliferation, and it is hypothesized that this compound may exhibit similar efficacy.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve the inhibition of specific enzymes or receptors that are critical for microbial growth or cancer cell survival. For instance, studies on related compounds have shown that they may inhibit DNA synthesis or interfere with metabolic pathways essential for cell division.

Case Studies

A notable case study involved the synthesis and evaluation of a series of tetrahydropyrimidines for their anticancer activity. The study revealed that modifications to the phenolic group significantly affected the cytotoxicity against different cancer cell lines. The structure-activity relationship highlighted that the presence of electron-withdrawing groups like chlorine enhances biological activity.

Q & A

Q. What are the established synthetic routes for this tetrahydropyrimidine derivative, and what key intermediates are involved?

The compound is typically synthesized via a multi-step protocol involving:

- Condensation : Reaction of substituted aldehydes (e.g., 3-chloro-4-hydroxy-5-methoxybenzaldehyde) with β-keto esters (e.g., ethyl acetoacetate) in the presence of urea/thiourea and a catalyst (e.g., ammonium acetate) under reflux .

- Cyclization : Formation of the tetrahydropyrimidine ring under acidic or thermal conditions .

- Esterification : Introduction of the benzyl ester group via protecting group strategies . Key intermediates include the aldehyde precursor and the β-keto ester adduct. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- NMR Spectroscopy : - and -NMR confirm substitution patterns and ring formation .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry and hydrogen-bonding networks. Software like SHELXL refines data, addressing challenges like twinning or disorder .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity in the synthesis?

- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl) or ionic liquids to improve cyclization efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while greener alternatives (e.g., ethanol/water mixtures) reduce environmental impact .

- Temperature Control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

- Statistical Optimization : Use Design of Experiments (DoE) to analyze variables (e.g., molar ratios, temperature) .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

- Disorder in Substituents : The methoxy and chloro groups may exhibit positional disorder. SHELXL’s restraints and PART instructions refine occupancy .

- Hydrogen Bonding Networks : Graph set analysis (e.g., Etter’s rules) identifies motifs like rings, critical for stabilizing the crystal lattice .

- Data Quality : High-resolution data (≤ 0.8 Å) and iterative refinement using SHELX tools mitigate errors .

Q. How do structural modifications influence biological activity, and what assays validate these effects?

- SAR Studies : Modify substituents (e.g., replacing benzyl with methyl ester) and test against targets (e.g., kinases, antimicrobial assays) .

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .

- Anti-inflammatory : COX-2 inhibition assays using ELISA .

- Mechanistic Probes : Fluorescence polarization or SPR to study target binding kinetics .

Q. How can conflicting data in pharmacological studies be resolved?

- Standardized Protocols : Ensure consistent cell lines, assay conditions (e.g., pH, serum concentration), and controls .

- Statistical Analysis : Use ANOVA or Bayesian models to assess reproducibility across studies .

- Meta-Analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding patterns) with activity trends to identify structural determinants .

Methodological Tables

Q. Table 1. Comparative Crystallographic Data for Tetrahydropyrimidine Derivatives

| Compound ID | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Refinement Software | Reference |

|---|---|---|---|---|---|---|---|---|

| Analog A | P21/c | 12.69 | 7.31 | 19.95 | 114.4 | 1684.2 | SHELXL-2018 | |

| Analog B | P-1 | 8.21 | 10.45 | 11.02 | 92.3 | 940.5 | SHELXL-97 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.